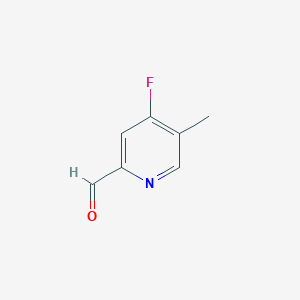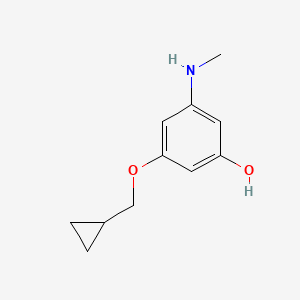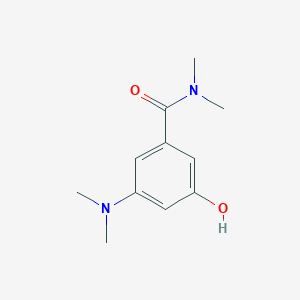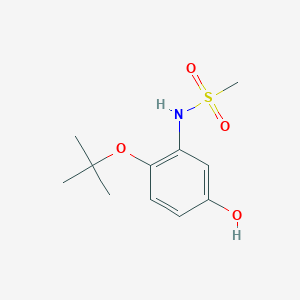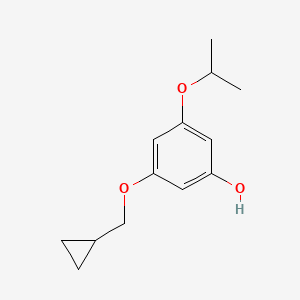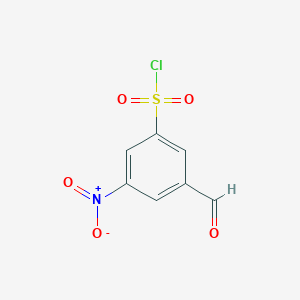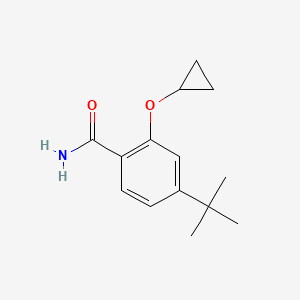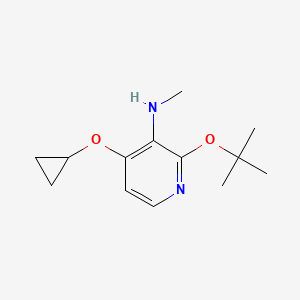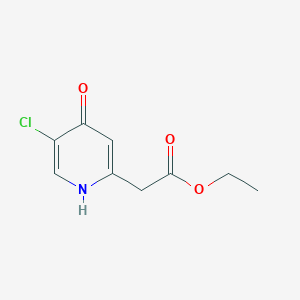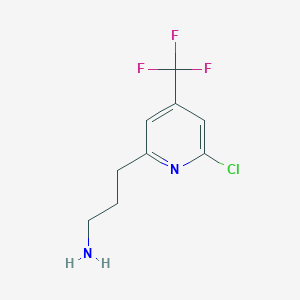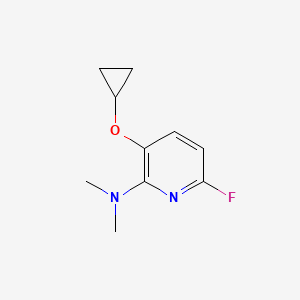
3-Cyclopropoxy-6-fluoro-N,N-dimethylpyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropoxy-6-fluoro-N,N-dimethylpyridin-2-amine is a fluorinated pyridine derivative with the molecular formula C10H13FN2O. This compound is of interest due to its unique chemical structure, which includes a cyclopropoxy group, a fluorine atom, and a dimethylamino group attached to a pyridine ring. These structural features contribute to its distinctive chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The dimethylamino group can be introduced through the amination of a halopyridine intermediate with dimethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for quality control .
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclopropoxy-6-fluoro-N,N-dimethylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the removal of the fluorine atom or the reduction of the pyridine ring.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
3-Cyclopropoxy-6-fluoro-N,N-dimethylpyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: The compound can be used in the development of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Cyclopropoxy-6-fluoro-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The cyclopropoxy group contributes to the compound’s stability and lipophilicity, facilitating its passage through biological membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Fluoro-N,N-dimethylpyridin-2-amine
- 3-Cyclopropoxy-N,N-dimethylpyridin-2-amine
- 6-Fluoro-N,N-dimethylpyridin-2-amine
Uniqueness
3-Cyclopropoxy-6-fluoro-N,N-dimethylpyridin-2-amine is unique due to the combination of the cyclopropoxy group and the fluorine atom on the pyridine ring. This combination imparts distinct chemical and biological properties, such as enhanced stability, lipophilicity, and binding affinity, which are not observed in similar compounds .
Eigenschaften
Molekularformel |
C10H13FN2O |
|---|---|
Molekulargewicht |
196.22 g/mol |
IUPAC-Name |
3-cyclopropyloxy-6-fluoro-N,N-dimethylpyridin-2-amine |
InChI |
InChI=1S/C10H13FN2O/c1-13(2)10-8(14-7-3-4-7)5-6-9(11)12-10/h5-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
UOCBUXSJNUOTMX-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=C(C=CC(=N1)F)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



